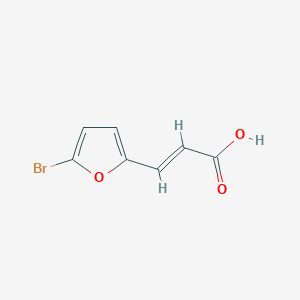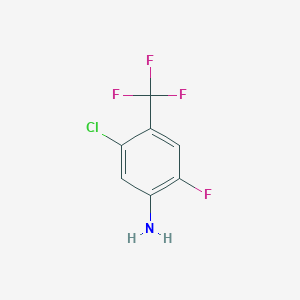
5-Chloro-2-fluoro-4-(trifluoromethyl)aniline
描述
5-Chloro-2-fluoro-4-(trifluoromethyl)aniline: is an aromatic amine compound with the molecular formula C7H4ClF4N It is characterized by the presence of a chloro, fluoro, and trifluoromethyl group attached to the benzene ring, making it a highly fluorinated aromatic compound
作用机制
Target of Action
Compounds with a -cf3 group have been shown to exhibit improved drug potency toward thereverse transcriptase enzyme . This enzyme plays a crucial role in the replication of retroviruses, making it a significant target in antiretroviral therapies .
Mode of Action
It’s suggested that the -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can enhance drug potency by lowering the pka of the cyclic carbamate, facilitating a key hydrogen bonding interaction with the protein .
Biochemical Pathways
The inhibition of the reverse transcriptase enzyme can disrupt the replication of retroviruses, affecting the viral life cycle .
Pharmacokinetics
Its predicted properties include a density of 15±00 g/cm3, a boiling point of 2239±00 °C at 760 mmHg, and a vapor pressure of 01±00 mmHg at 25°C . These properties may influence its bioavailability and pharmacokinetic behavior.
Result of Action
The inhibition of the reverse transcriptase enzyme can potentially disrupt the replication of retroviruses .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-4-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction , which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and nitration reactions followed by reduction and substitution steps. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity while minimizing by-products and waste.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming quinonoid structures.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions are common, where the chloro, fluoro, or trifluoromethyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of corresponding aniline derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.
科学研究应用
Chemistry: 5-Chloro-2-fluoro-4-(trifluoromethyl)aniline is used as a building block in organic synthesis, particularly in the development of novel fluorinated aromatic compounds. Its unique electronic properties make it valuable in the design of new materials with specific electronic or optical characteristics.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. It is also investigated for its potential antimicrobial and anticancer activities .
Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides. Its fluorinated structure contributes to the efficacy and environmental stability of these products .
相似化合物的比较
- 2-Fluoro-5-(trifluoromethyl)aniline
- 2-Chloro-4-(trifluoromethyl)aniline
- 2-(Trifluoromethyl)aniline
Comparison: Compared to its analogs, 5-Chloro-2-fluoro-4-(trifluoromethyl)aniline exhibits unique reactivity due to the combined presence of chloro, fluoro, and trifluoromethyl groupsFor instance, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug design .
属性
IUPAC Name |
5-chloro-2-fluoro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF4N/c8-4-2-6(13)5(9)1-3(4)7(10,11)12/h1-2H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXRNVJPZJTCMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)N)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801236062 | |
| Record name | 5-Chloro-2-fluoro-4-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801236062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114973-23-8 | |
| Record name | 5-Chloro-2-fluoro-4-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114973-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-fluoro-4-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801236062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[3-(cyclohexylmethyl)-8,9-dimethoxy-2-oxo-3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]propanoic acid](/img/structure/B3033636.png)
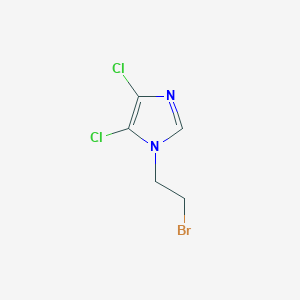
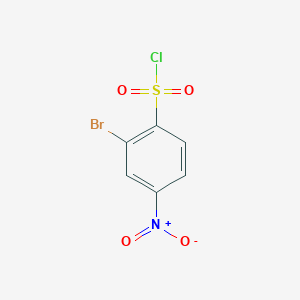

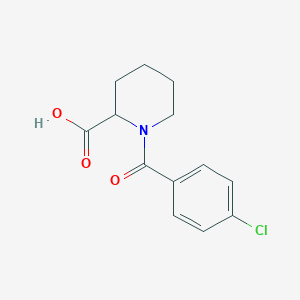

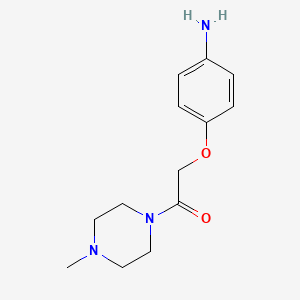
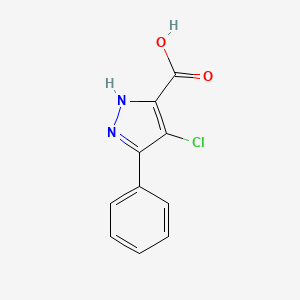
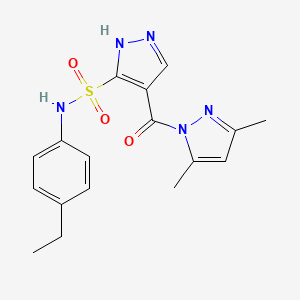
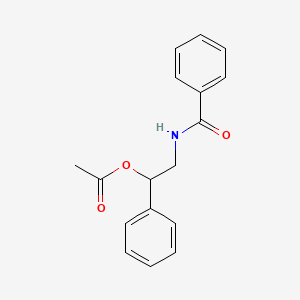
![N-[(2R)-2-hydroxy-2-phenylethyl]benzamide](/img/structure/B3033654.png)
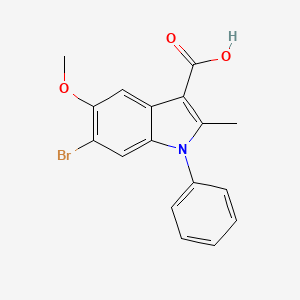
![3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3033656.png)
